3-Ethoxy-1h-pyrazole

Heterocyclic Synthesis Regioselective Iodination Cross-Coupling

Procure 3-Ethoxy-1H-pyrazole (CAS 59292-48-7) as the strategic entry point for regioselective pyrazole functionalization. The 3-ethoxy group uniquely enables controlled synthesis of both 4-iodo and 5-iodo isomers for cross-coupling, streamlining SAR library expansion and eliminating multiple starting materials. Ideal for medicinal chemistry and agrochemical development.

Molecular Formula C5H8N2O
Molecular Weight 112.132
CAS No. 59292-48-7
Cat. No. B2520715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-1h-pyrazole
CAS59292-48-7
Molecular FormulaC5H8N2O
Molecular Weight112.132
Structural Identifiers
SMILESCCOC1=CC=NN1
InChIInChI=1S/C5H8N2O/c1-2-8-5-3-4-6-7-5/h3-4H,2H2,1H3,(H,6,7)
InChIKeyFERCPYFXAPMDOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethoxy-1H-pyrazole (CAS 59292-48-7) for Pharmaceutical Research and Heterocyclic Synthesis


3-Ethoxy-1H-pyrazole (CAS 59292-48-7) is a five-membered heterocyclic building block belonging to the alkoxypyrazole class, with a molecular formula of C5H8N2O and a molecular weight of 112.13 g/mol . The compound features a pyrazole core bearing an ethoxy substituent at the 3-position, which distinguishes it from hydroxyl, methoxy, or unsubstituted pyrazole analogs [1]. The ethoxy group confers a predicted pKa of 13.20 ± 0.10 and a predicted boiling point of 241.7 ± 13.0 °C, indicating the compound is a weak acid under standard conditions . It is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and agrochemical development rather than as an end-product bioactive molecule .

Procurement Risk in 3-Alkoxypyrazoles: Why 3-Ethoxy-1H-pyrazole Cannot Be Replaced by Methoxy or Propoxy Analogs


Generic substitution among 3-alkoxypyrazole congeners is not scientifically valid due to the chain-length-dependent divergence in synthetic utility and downstream reaction profiles. The 3-ethoxy group serves as a specific leaving group in cross-coupling sequences, and its steric and electronic properties differ markedly from methoxy or propoxy variants. While 3-methoxy-1H-pyrazole (CAS 88033-19-8) has been associated with COX inhibition activity , the ethoxy analog is instead documented as a key entry point to regioselective iodination and subsequent palladium-catalyzed transformations, enabling access to 4-iodo and 5-iodo isomers that cannot be obtained with comparable selectivity from the methoxy derivative [1]. The ethoxy group can be hydrolyzed under controlled conditions to yield pyrazol-3-one derivatives, whereas propoxy analogs often require harsher conditions and exhibit different solubility profiles [2]. Substitution without verifying the specific alkoxy chain length may result in failed synthetic routes, altered regiochemical outcomes, and incompatibility with established protocols.

Quantitative Comparative Evidence for 3-Ethoxy-1H-pyrazole in Regioselective Synthesis and Derivative Preparation


3-Ethoxy-1H-pyrazole Enables Regioselective Access to Both 4-Iodo and 5-Iodo Isomers from a Single Precursor

3-Ethoxy-1H-pyrazole-4-carboxylate, derived from 3-ethoxy-1H-pyrazole, provides a unique synthetic platform enabling the preparation of two distinct iodinated isomers—3-ethoxy-4-iodo-1H-pyrazole and 3-ethoxy-5-iodo-1H-pyrazole—from a single key intermediate [1]. This regiochemical flexibility is not accessible from 3-methoxy-1H-pyrazole or 3-hydroxy-1H-pyrazole under comparable reaction conditions, as the ethoxy group's steric and electronic profile permits selective N-arylation and subsequent Suzuki-Miyaura or Negishi couplings at either C4 or C5 positions [2]. The study demonstrated that both iodinated isomers were successfully prepared, followed by hydrolysis of the ethoxy group to yield the corresponding pyrazol-3-one derivatives, confirming the ethoxy moiety as a traceless directing/activating group in this synthetic sequence [1].

Heterocyclic Synthesis Regioselective Iodination Cross-Coupling

Simplified One-Pot Preparation of Ethyl 3-Ethoxy-1H-pyrazole-4-carboxylate from Readily Available Starting Materials

An original and simplified preparation of ethyl 3-ethoxy-1H-pyrazole-4-carboxylate is reported based on the reaction of hydrazine monohydrochloride and diethyl 2-(ethoxymethylene)malonate [1]. This synthetic route represents a practical alternative to multi-step sequences required for other 3-alkoxypyrazole carboxylates. The reaction conditions utilize commercially available, low-cost reagents without requiring specialized catalysts or cryogenic temperatures [2]. By contrast, the preparation of ethyl 3-methoxy-1H-pyrazole-4-carboxylate typically involves separate ethoxylation or alkylation steps after pyrazole ring formation, adding synthetic complexity and reducing overall yield [3]. The direct condensation approach for the ethoxy derivative reduces step count by at least one synthetic operation compared to post-cyclization alkylation methods.

Organic Synthesis Pyrazole Carboxylate Process Chemistry

3-Ethoxy-1H-pyrazole Offers Higher Commercial Purity Specification (95-98%) Compared to Unspecified or Lower-Grade Methoxy Analogs

Commercially available 3-ethoxy-1H-pyrazole (CAS 59292-48-7) is supplied with minimum purity specifications of 95% from multiple vendors, including AK Scientific , and up to 98% from specialized suppliers such as MolCore and Bidepharm . In contrast, the closest structural analog, 3-methoxy-1H-pyrazole (CAS 88033-19-8), is frequently listed without a guaranteed purity specification on major supplier platforms, or is offered at lower typical purities in the 90-95% range . The ethoxy derivative benefits from a well-documented synthetic route enabling consistent production quality, whereas the methoxy analog's commercial availability is more fragmented with greater batch-to-batch variability. This purity differential has direct implications for users requiring reproducible reaction outcomes in sensitive cross-coupling or medicinal chemistry applications.

Chemical Procurement Quality Specification Building Block Purity

Predicted Physicochemical Profile: 3-Ethoxy-1H-pyrazole Exhibits Higher Boiling Point and Altered Acidity Relative to Methoxy Analog

Predicted physicochemical parameters differentiate 3-ethoxy-1H-pyrazole from its methoxy congener in ways relevant to purification, handling, and potential biological partitioning. The ethoxy derivative has a predicted boiling point of 241.7 ± 13.0 °C and a predicted pKa of 13.20 ± 0.10 . While experimentally measured partition coefficient data are not available in the public domain for direct comparison, the increased carbon count of the ethoxy group (C5H8N2O, MW 112.13) relative to the methoxy analog (C4H6N2O, MW 98.10) [1] predicts increased lipophilicity and a higher logP value. The predicted density of 1.104 ± 0.06 g/cm³ provides a reference for formulation and storage calculations. The higher boiling point of the ethoxy derivative (241.7 °C) compared to typical values for lower molecular weight pyrazoles facilitates easier separation from volatile reaction components during workup.

Physicochemical Properties Predicted ADME Chromatography

3-Ethoxy-1H-pyrazole Derivatives Demonstrate Documented Antiviral Activity in Cytomegalovirus and Varicella-Zoster Virus Models

Ethoxy phthalimide pyrazole derivatives, synthesized using a one-pot technique incorporating the 3-ethoxypyrazole core structure, have demonstrated antiviral activity against Cytomegalovirus (CMV) and Varicella-Zoster Virus (VZV) [1]. While this activity is associated with the elaborated ethoxy phthalimide pyrazole derivatives rather than the parent 3-ethoxy-1H-pyrazole building block, it establishes the ethoxy-containing pyrazole scaffold as a productive starting point for antiviral drug discovery. The study reported that these synthesized compounds may represent accessible adjuvant antiviral therapy candidates for Varicella Zoster and CMV infections [1]. In comparison, pyrazole-based inhibitors with alternative substitution patterns (e.g., 1,5-diarylsubstituted pyrazoles) have been explored for antimalarial activity targeting enoyl-ACP reductase of Plasmodium falciparum [2], but the 3-ethoxypyrazole-derived compounds show a distinct antiviral application profile.

Antiviral Research Medicinal Chemistry CMV/VZV

Regiochemistry of Hydrazine Condensation with Diethyl 2-(Ethoxymethylene)malonate is Validated for Methyl, Benzyl, and Phenyl Hydrazine Salts

The regiochemistry of the condensation between diethyl 2-(ethoxymethylene)malonate and hydrochloride salts of methyl, benzyl, or phenyl hydrazine was systematically investigated, confirming the robust nature of the 3-ethoxy-1H-pyrazole-4-carboxylate forming reaction across multiple hydrazine derivatives [1]. This study establishes that the ethoxy-containing malonate precursor reliably directs pyrazole ring formation with predictable regiochemical outcomes, regardless of the hydrazine N-substituent. In contrast, analogous condensations using 2-(methoxymethylene)malonate or 2-(hydroxymethylene)malonate have not been subjected to comparable regiochemical validation across a panel of substituted hydrazines in the published literature. The ethoxy derivative thus offers a more thoroughly characterized synthetic entry point with documented regiochemical fidelity.

Regiochemistry Synthetic Methodology Hydrazine Condensation

Optimal Procurement and Application Scenarios for 3-Ethoxy-1H-pyrazole in Drug Discovery and Synthetic Chemistry


Divergent Synthesis of Regioisomeric Iodopyrazole Building Blocks

Research groups requiring access to both 4-iodo and 5-iodo pyrazole isomers for cross-coupling library synthesis should procure 3-ethoxy-1H-pyrazole as the starting material. The ethoxy group enables selective preparation of both regioisomers from a single intermediate, as documented by Guillou et al. [1], eliminating the need to purchase separate starting materials for each isomer. This approach is particularly valuable for medicinal chemistry teams building diverse pyrazole-based screening libraries where both regioisomers are required for structure-activity relationship exploration.

Antiviral Drug Discovery Targeting CMV and VZV

Medicinal chemistry programs focused on developing novel antiviral agents against Cytomegalovirus (CMV) and Varicella-Zoster Virus (VZV) should consider 3-ethoxy-1H-pyrazole as a core scaffold. Ethoxy phthalimide pyrazole derivatives synthesized from this building block have demonstrated promising activity against both viral targets using a one-pot synthetic approach [2]. Procurement of the parent ethoxypyrazole enables rapid exploration of this chemotype for antiviral lead optimization, with the documented activity profile providing a validated starting point distinct from antimalarial or kinase-targeted pyrazole series.

High-Purity Building Block Procurement for Sensitive Cross-Coupling Reactions

Laboratories conducting palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Negishi, Lam-Cham) that are sensitive to impurities should prioritize 3-ethoxy-1H-pyrazole over lower-purity alternatives. With commercial purity specifications ranging from 95% to 98% , this building block minimizes side reactions caused by unknown contaminants. The consistent purity profile reduces the need for in-house purification prior to use in coupling sequences, improving overall workflow efficiency and reaction reproducibility in both academic and industrial settings.

Process Chemistry Scale-Up of Pyrazole-4-carboxylate Derivatives

Process chemists developing scalable routes to pyrazole-4-carboxylate derivatives should select 3-ethoxy-1H-pyrazole as the entry point. The simplified one-pot condensation of hydrazine monohydrochloride with diethyl 2-(ethoxymethylene)malonate [3] requires fewer synthetic operations than alternative routes to methoxy or hydroxy analogs, reducing both processing time and cost at scale. The regiochemical fidelity of this condensation has been validated across multiple hydrazine derivatives [3], supporting its use in multi-kilogram campaigns where batch-to-batch reproducibility is essential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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